molecular formula C16H14BrN3O3S B11320704 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11320704
M. Wt: 408.3 g/mol
InChI Key: JRPHGBSFMWSORZ-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromofuran ring, a thiadiazole ring, and a dimethylphenoxyacetamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromofuran ring: This step involves the bromination of furan using bromine or a brominating agent under controlled conditions.

    Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Coupling of the bromofuran and thiadiazole rings: The bromofuran and thiadiazole intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, under inert atmosphere.

    Introduction of the dimethylphenoxyacetamide moiety: The final step involves the reaction of the coupled intermediate with 3,5-dimethylphenoxyacetic acid or its derivative in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-chlorofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
  • N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
  • N-[3-(5-methylfuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide is unique due to the presence of the bromine atom in the furan ring, which imparts distinct reactivity and properties compared to its analogs with different halogen or alkyl substitutions

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O3S/c1-9-5-10(2)7-11(6-9)22-8-14(21)18-16-19-15(20-24-16)12-3-4-13(17)23-12/h3-7H,8H2,1-2H3,(H,18,19,20,21)

InChI Key

JRPHGBSFMWSORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)Br)C

Origin of Product

United States

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